molecular formula C12H24N2O2 B2920269 Tert-butyl 3-piperazin-1-ylbutanoate CAS No. 2248383-53-9

Tert-butyl 3-piperazin-1-ylbutanoate

Cat. No.: B2920269
CAS No.: 2248383-53-9
M. Wt: 228.336
InChI Key: OWTAFUIFQQYZHK-UHFFFAOYSA-N
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Description

Contextualization within Piperazine-Containing Organic Compounds

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a vast number of biologically active compounds and approved drugs. nih.govresearchgate.netnbinno.com Piperazine derivatives are utilized across numerous therapeutic areas, including as antipsychotics, antidepressants, antihistamines, and anti-cancer agents. nbinno.comresearchgate.net

The presence of the two nitrogen atoms gives the piperazine ring specific properties that are highly advantageous in drug design. nbinno.com These nitrogen atoms can be functionalized, allowing chemists to fine-tune the molecule's solubility, basicity, binding affinity for biological targets, and pharmacokinetic properties. nbinno.com The piperazine moiety can act as a versatile linker or a core scaffold, capable of forming multiple hydrogen bonds or ionic interactions with proteins and other biological macromolecules. researchgate.net Consequently, compounds incorporating a piperazine ring, such as Tert-butyl 3-piperazin-1-ylbutanoate, are part of a large and pharmacologically significant class of organic molecules. researchgate.netresearchgate.net

Significance of Tert-butyl Esters in Organic Synthesis and Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This is the role of a "protecting group." The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid of the butanoate moiety.

The tert-butyl group is particularly valuable in this role due to its steric bulk, which makes the ester resistant to cleavage under many standard reaction conditions, such as basic hydrolysis or nucleophilic attack. However, it can be readily removed under specific acidic conditions, often with high selectivity. This stability under a range of conditions, combined with the ease of selective removal, makes the tert-butyl ester a cornerstone of protecting group strategy in the synthesis of complex molecules like pharmaceuticals and natural products.

Structural Elucidation of this compound as a Butanoate Derivative

The systematic name, this compound, precisely describes its molecular architecture. The core of the molecule is a four-carbon chain, characteristic of a butanoate derivative. A piperazine ring is attached to the third carbon atom of this chain (C-3). One of the nitrogen atoms of the piperazine ring forms a bond with the butanoate backbone, while the other nitrogen remains a secondary amine, available for further chemical reactions. The carboxyl group of the butanoate is esterified with a tert-butyl group.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Appearance Typically a solid or oil
Key Structural Features Piperazine ring, Butanoate chain, Tert-butyl ester

Note: Some properties are predicted or typical for this class of compounds.

Overview of Research Trajectories for Related Piperazine and Butanoate Scaffolds

Research involving piperazine scaffolds is vibrant and continues to expand. A major focus is the development of new therapeutic agents targeting a wide range of diseases. researchgate.net Current research explores novel ways to functionalize the piperazine ring to enhance target specificity and improve drug-like properties. nih.gov The development of bioisosteres for the piperazine ring is also an active area, aiming to refine potency and selectivity while improving metabolic stability. nih.govresearchgate.net

Butanoate derivatives, particularly those derived from butyric acid, are also the subject of significant research. Butyric acid itself is a potent histone deacetylase (HDAC) inhibitor with potential as an anticancer agent, but it suffers from a very short metabolic half-life. nih.gov Consequently, research is focused on creating prodrugs and derivatives, such as piperazine-butanoate conjugates, to improve the stability and delivery of butyric acid to target cells. nih.gov These hybrid molecules aim to combine the favorable pharmacokinetic properties of the piperazine scaffold with the therapeutic potential of the butanoate moiety. nih.gov The development of such compounds represents a promising strategy for creating novel therapeutics for diseases like cancer. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-piperazin-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(14-7-5-13-6-8-14)9-11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTAFUIFQQYZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Tert Butyl 3 Piperazin 1 Ylbutanoate

Esterification and Transesterification Techniques for Tert-butyl Butanoates

The tert-butyl ester is a key functional group, often employed as a protecting group for carboxylic acids due to its stability under many conditions and its facile removal under acidic conditions. thieme.de Its formation can be achieved either by direct esterification of a carboxylic acid precursor or by transesterification.

Several methods exist for the direct synthesis of tert-butyl esters from carboxylic acids. These methods must overcome the steric hindrance of the bulky tert-butyl group.

One of the most common industrial methods is the acid-catalyzed addition of the carboxylic acid to isobutene. google.com Alternatively, tert-butanol (B103910) can be used as the alkylating agent, though this often requires strong acid catalysis or the use of coupling agents. thieme.de Modern methods also utilize specific tert-butylating agents to facilitate the reaction under milder conditions. organic-chemistry.org

Table 4: Comparison of Tert-butylation Methods for Carboxylic Acids

Method Reagents Advantages Disadvantages
Isobutene Addition Carboxylic acid, isobutene, catalytic H₂SO₄ or acidic resin High atom economy, scalable. google.com Requires handling of gaseous isobutene and a pressure vessel.
Dicarbonate (B1257347) Method Carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), DMAP Mild conditions, high yields. thieme.de Stoichiometric amounts of Boc₂O are required, generating byproducts.
Transesterification Methyl or ethyl ester, tert-butanol, catalyst (e.g., sodium tert-butoxide) Useful for converting existing esters. Can be an equilibrium-limited process.

If the synthetic route starts with 3-(piperazin-1-yl)butanoic acid, a selective esterification of the carboxylic acid in the presence of the two basic piperazine (B1678402) nitrogens is required. To prevent side reactions, such as N-acylation if using an activating agent, one of the piperazine nitrogens is typically protected with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). The remaining secondary amine is less nucleophilic than the carboxylate, but protection ensures clean esterification of the acid moiety. Once the piperazine is protected, any of the methods described in section 2.2.1 can be applied to the carboxylic acid to form the desired tert-butyl ester.

Advanced Synthetic Procedures and Reagent Utilization

Modern organic synthesis provides a versatile toolbox for the construction of complex molecules like tert-butyl 3-piperazin-1-ylbutanoate. These methods emphasize efficiency, control over reactivity, and the ability to introduce specific structural features.

The formation of the C-N bond between the piperazine ring and the butanoate backbone is a critical step in the synthesis. While various methods exist for forging such bonds, reductive amination stands out as a common and effective strategy. This reaction typically involves the condensation of a ketone (such as tert-butyl 3-oxobutanoate) with a mono-protected piperazine, like 1-Boc-piperazine, to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ by a hydride reagent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the desired N-alkylated product.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also represent a powerful method for C-N bond formation, particularly with aryl halides. mdpi.com Although less common for this specific alkyl-amine coupling, related transition-metal-catalyzed methods are continually being developed for piperazine synthesis, offering mild conditions and broad functional group tolerance. nih.govorganic-chemistry.org For instance, palladium-catalyzed cyclization of propargyl carbonates with diamine components is an innovative method for creating highly substituted piperazine rings. nih.govorganic-chemistry.org

The symmetrical nature of the piperazine ring, with two secondary amine groups, presents a challenge for selective mono-functionalization. To overcome this, protecting group strategies are indispensable. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for one of the piperazine nitrogens. nih.gov

The introduction of a single Boc group onto the piperazine ring is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). nbinno.comchemicalbook.com This reaction yields 1-Boc-piperazine, a versatile intermediate where one nitrogen is rendered unreactive (as a carbamate), allowing the other nitrogen to undergo selective alkylation. nbinno.comchemicalbook.comsigmaaldrich.com After the butanoate chain has been successfully attached to the unprotected nitrogen, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the second amine if further modification is required. jgtps.com This strategy ensures regioselectivity and prevents the formation of undesired disubstituted byproducts. nih.gov

Table 1: Key Reagents in Protecting Group Strategies

Reagent/Protecting Group Name Purpose
Boc₂O Di-tert-butyl dicarbonate Introduction of the Boc protecting group
Boc Tert-butyloxycarbonyl Protects one piperazine nitrogen to allow mono-alkylation

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of selectivity is paramount in the synthesis of complex organic molecules.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound from tert-butyl 3-oxobutanoate and 1-Boc-piperazine, the reductive amination selectively targets the ketone and the free amine, leaving the tert-butyl ester and the Boc-carbamate groups intact.

Regioselectivity is crucial when dealing with the piperazine ring. As discussed, the use of mono-protected 1-Boc-piperazine ensures that alkylation occurs specifically at the unprotected N-4 position, preventing reaction at the N-1 position. chemicalbook.com

Stereoselectivity is a key consideration because the target molecule possesses a chiral center at the C-3 position of the butanoate chain. To synthesize a specific enantiomer (either R or S), an asymmetric synthesis approach is required. This can be achieved in several ways:

Using a chiral starting material: Beginning the synthesis with an enantiomerically pure precursor, such as (R)- or (S)-tert-butyl 3-hydroxybutanoate, which can be converted to a suitable electrophile.

Asymmetric catalysis: Employing a chiral catalyst during a key bond-forming step, such as an asymmetric reduction of an enamine intermediate.

Chiral resolution: Synthesizing the racemic mixture and then separating the enantiomers, for example, by forming diastereomeric salts with a chiral acid.

Recent research has highlighted stereospecific synthetic routes to create highly substituted piperazines with excellent stereoselectivity (de, ee >99%) through methods like one-pot three-component ring-opening cyclizations. nih.govacs.orgacs.org

Process Development and Optimization in the Synthesis of this compound

Moving from a laboratory-scale synthesis to a larger, more practical process requires careful optimization of the reaction conditions to maximize yield, purity, and efficiency while minimizing cost and environmental impact.

The development of high-yield synthetic routes is a primary goal of process chemistry. For the synthesis of this compound, a common route involves the reductive amination of tert-butyl acetoacetate (B1235776) with 1-Boc-piperazine, followed by deprotection. Optimizing reaction parameters such as solvent, temperature, reaction time, and the choice of reducing agent is critical for maximizing the yield. For example, using sodium triacetoxyborohydride in a chlorinated solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) often provides high yields for reductive aminations under mild conditions.

Alternative innovative approaches, such as a one-pot three-component synthesis, have been reported to produce highly functionalized piperazines in high yields. nih.gov Similarly, palladium-catalyzed cyclization reactions have been shown to produce substituted piperazines in good to excellent yields with high regio- and stereochemical control. nih.govorganic-chemistry.org

Modern chemical synthesis places a strong emphasis on sustainability and efficiency, principles often referred to as "green chemistry." In the context of synthesizing this compound, this can involve several strategies:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. One-pot and multicomponent reactions are particularly effective in this regard. dntb.gov.ua

Use of Catalysis: Employing catalytic reagents (e.g., palladium catalysts or organocatalysts) instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. mdpi.com

Solvent Choice: Replacing hazardous solvents with more environmentally benign alternatives. For example, exploring reactions in water, ethanol, or solvent-free conditions.

Flow Chemistry: Utilizing continuous-flow reactors can offer improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. mdpi.com Recent advances in photoredox catalysis, sometimes implemented in flow systems, provide powerful and sustainable methods for C-H functionalization of piperazine rings. organic-chemistry.orgmdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-Boc-piperazine
Tert-butyl 3-oxobutanoate
Sodium triacetoxyborohydride
Sodium cyanoborohydride
Di-tert-butyl dicarbonate
Trifluoroacetic acid
Hydrochloric acid
Tert-butyl acetoacetate
Dichloromethane

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 3 Piperazin 1 Ylbutanoate

Transformations of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in Tert-butyl 3-piperazin-1-ylbutanoate contains two nitrogen atoms. One is tertiary, substituted with the butanoate chain, while the other is a secondary amine. This secondary amine is the primary site for transformations of the piperazine moiety. The nitrogen atoms play a crucial role in the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond donors and acceptors, which helps to tune interactions with receptors and increase water solubility. mdpi.com

The secondary amine of the piperazine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These are common methods for functionalizing the piperazine core. nih.gov

N-Alkylation: This reaction involves the substitution of the hydrogen on the secondary amine with an alkyl group. It is typically achieved by reacting the piperazine with alkyl halides or sulfonates. nih.gov Reductive amination, which involves condensation with an aldehyde or ketone followed by reduction, is another prevalent method for N-alkylation. nih.govnih.gov For instance, secondary amines can be condensed with aldehydes under reductive amination conditions to yield the N-alkylated product. nih.gov

N-Acylation: The piperazine nitrogen can be acylated using various acylating agents, such as acid chlorides or carboxylic acids activated for amide coupling. nih.gov This reaction forms an amide bond and is a common strategy in the synthesis of complex molecules and pharmaceutical agents. The resulting amide linker is often used to connect the piperazine core to other molecular fragments. nih.gov

Reaction TypeReagent ClassExample ReagentProduct Type
N-Alkylation Alkyl Halide1-Bromo-4-chlorobutaneN-Alkyl piperazine
N-Alkylation Aldehyde (Reductive Amination)Substituted Indole-aldehydeN-Alkyl piperazine
N-Acylation Carboxylic Acid (Amide Coupling)Substituted Indole-carboxylic acidN-Acyl piperazine (Amide)

This table illustrates common reaction types for the functionalization of the secondary amine in a piperazine ring, based on general synthetic strategies. nih.govnih.gov

The nitrogen atoms of the piperazine ring possess basic properties due to the lone pair of electrons. mdpi.com In the context of chemical reactions, the secondary amine can act as a base, accepting a proton. This basicity is fundamental to its role in various catalytic processes and synthetic transformations.

In certain reactions, such as photoredox-mediated C-H functionalization, the piperazine nitrogen can be oxidized via a single electron transfer to form an amine radical cation. mdpi.com Subsequent deprotonation at the α-position by a base generates an α-amino radical, which can then couple with other reactants. mdpi.com This highlights the ability of the piperazine moiety to undergo deprotonation under specific catalytic conditions to form reactive intermediates. The presence of two nitrogen atoms in a 1,4-relationship improves the pharmacokinetic profile of molecules by allowing them to act as hydrogen bond donors or acceptors, which influences their water solubility and bioavailability. mdpi.com

Reactivity of the Tert-butyl Ester Functionality

The tert-butyl ester is a key feature of the molecule, primarily serving as a protecting group for the carboxylic acid. fiveable.methieme-connect.com Its reactivity is dominated by its stability under many conditions and its susceptibility to cleavage under specific, typically acidic, protocols.

Hydrolysis: The most significant reaction of the tert-butyl ester is its hydrolysis to the corresponding carboxylic acid. Unlike simple methyl or ethyl esters, tert-butyl esters are highly resistant to base-catalyzed hydrolysis due to steric hindrance from the bulky tert-butyl group. fiveable.me However, they are readily cleaved under acidic conditions. fiveable.methieme-connect.comacsgcipr.org

The acid-catalyzed hydrolysis mechanism typically proceeds through an AAL1 pathway, which involves protonation of the carbonyl oxygen followed by the rate-limiting cleavage of the alkyl-oxygen bond. oup.com This forms a stable tertiary carbocation (the tert-butyl cation), which is a key feature of this deprotection strategy. acsgcipr.orgyoutube.com A wide range of acids can be employed for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and formic acid. acsgcipr.org The choice of acid allows for chemoselectivity; for example, milder reagents like molecular iodine can hydrolyze tert-butyl esters without affecting other acid-labile groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups. researchgate.net

Reagent/CatalystConditionsSelectivity
Trifluoroacetic Acid (TFA)AnhydrousCommon for Boc and t-butyl ester cleavage. researchgate.net
Hydrochloric Acid (HCl)Aqueous or in solventGeneral strong acid catalyst. acsgcipr.org
Sulfuric Acid (H₂SO₄)Catalytic amountEffective for hydrolysis. acsgcipr.orgyoutube.com
Molecular Iodine (I₂)Acetonitrile/WaterMild, chemoselective cleavage of t-butyl esters. researchgate.net
Phosphoric Acid (H₃PO₄)AqueousMild and selective for tert-butyl carbamates and esters. organic-chemistry.org

This table summarizes various conditions for the selective hydrolysis of tert-butyl esters.

Transesterification: While direct transesterification of tert-butyl esters is less common than hydrolysis, it can be achieved under specific conditions. These reactions often require catalysis to proceed efficiently. thieme-connect.com

Amidation: Direct amidation of the tert-butyl ester is challenging. A more common and effective strategy involves a two-step process. First, the tert-butyl ester is converted into a more reactive intermediate, such as an acid chloride. For example, treatment with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate the acid chloride in situ. organic-chemistry.org This intermediate can then readily react with various amines to afford the corresponding amides in high yields under mild conditions. organic-chemistry.org Another method involves reacting the tert-butyl ester with thionyl chloride (SOCl₂) to produce the acid chloride. organic-chemistry.org

Reduction: The direct reduction of the ester group in this compound to an alcohol is a difficult transformation. The steric bulk and electronic properties of the tert-butyl group make it resistant to many common reducing agents. Typically, harsh reducing agents like lithium aluminum hydride (LiAlH₄) would be required, which could potentially react with other parts of the molecule. A more practical approach is to first hydrolyze the ester to the carboxylic acid, as described previously, and then reduce the resulting acid to the alcohol using a suitable reagent.

The tert-butyl group exerts significant steric and electronic effects that dictate the reactivity of the ester functionality. fiveable.methieme-connect.com

Steric Effects: The large size of the tert-butyl group provides substantial steric hindrance around the carbonyl carbon. fiveable.me This bulkiness physically blocks the approach of nucleophiles, which is the primary reason for the ester's high stability under basic and neutral conditions and its resistance to nucleophilic attack. fiveable.methieme-connect.com This steric protection is a key reason for its widespread use as a protecting group in multi-step organic synthesis. fiveable.me

Electronic Effects: The electronic properties of the tert-butyl group are most evident during acid-catalyzed hydrolysis. The stability of the tertiary carbocation formed upon cleavage of the C-O bond is a major driving force for the reaction. youtube.com This stability is due to hyperconjugation and the +I (inductive) effect of the three methyl groups attached to the central carbon. youtube.com This electronic stabilization facilitates the AAL1 cleavage pathway, making the deprotection efficient under acidic conditions. acsgcipr.orgoup.com

PropertyDescriptionConsequence on Reactivity
Steric Hindrance The bulky tert-butyl group physically shields the carbonyl carbon.High stability towards nucleophiles; resistance to base-catalyzed hydrolysis. fiveable.me
Electronic Stabilization The group forms a stable tertiary carbocation upon cleavage.Facilitates efficient acid-catalyzed hydrolysis via the AAL1 mechanism. acsgcipr.orgyoutube.com

This table summarizes the key steric and electronic influences of the tert-butyl group on the reactivity of the ester.

Transformations of the Butanoate Aliphatic Chain

The butanoate chain, –CH(CH₃)CH₂C(=O)O–, offers several sites for potential chemical modification, primarily at the α-carbon (C2) and through transformations of the ester group itself.

The aliphatic butanoate spacer in this compound is relatively unreactive in its native state. However, carbon-carbon bonds can be formed, typically by generating a reactive intermediate such as an enolate.

α-Alkylation of the Ester Enolate: The most common strategy for C-C bond formation on an ester chain is through the generation of an enolate by deprotonation of the α-carbon (C2). This reaction requires a strong, sterically hindered base to prevent nucleophilic attack at the ester carbonyl. Lithium diisopropylamide (LDA) is a typical reagent for this purpose. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new C-C bond. youtube.com

The general sequence for α-alkylation would be:

Enolate Formation: Deprotonation at C2 using a strong base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Nucleophilic Attack: Introduction of an alkyl halide (R-X), which is then attacked by the enolate to form the C-alkylated product. youtube.com

The success of this reaction can be influenced by the piperazine moiety. The secondary amine on the piperazine ring would need to be protected (e.g., with a Boc group) to prevent it from being deprotonated by the strong base or acting as a competing nucleophile.

Table 1: Potential α-Alkylation Reactions
ElectrophileProduct Structure (at C2)Reaction Conditions
Methyl iodide (CH₃I)-CH(CH₃)C(=O)O-tBu1. LDA, THF, -78 °C 2. CH₃I
Ethyl bromide (CH₃CH₂Br)-CH(CH₂CH₃)C(=O)O-tBu1. LDA, THF, -78 °C 2. CH₃CH₂Br
Benzyl bromide (BnBr)-CH(CH₂Ph)C(=O)O-tBu1. LDA, THF, -78 °C 2. BnBr

Functional group interconversions (FGI) offer a pathway to a variety of derivatives by modifying the tert-butyl ester group.

Ester Hydrolysis: The tert-butyl ester is sensitive to acidic conditions and can be readily cleaved to form the corresponding carboxylic acid, 3-(piperazin-1-yl)butanoic acid. This reaction is typically performed using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The byproducts are gaseous isobutylene (B52900) and carbon dioxide, which are easily removed. stackexchange.comcommonorganicchemistry.com This transformation is common in peptide synthesis where tert-butyl groups are used for protection. acs.org

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 3-(piperazin-1-yl)butan-1-ol. This requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Transformations of the Resulting Alcohol: Once formed, the primary alcohol serves as a versatile intermediate for further functionalization:

Oxidation: The alcohol can be oxidized back to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄, Jones reagent) or to an aldehyde using milder, more controlled reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Common transformations include conversion to alkyl halides (using SOCl₂, PBr₃) or sulfonate esters like tosylates (TsCl) and mesylates (MsCl).

Table 2: Summary of Functional Group Interconversions
Starting GroupTarget GroupTypical Reagents
Ester (-COOtBu)Carboxylic Acid (-COOH)TFA/DCM
Ester (-COOtBu)Alcohol (-CH₂OH)LiAlH₄ in THF
Alcohol (-CH₂OH)Alkyl Chloride (-CH₂Cl)SOCl₂, pyridine
Alcohol (-CH₂OH)Alkyl Tosylate (-CH₂OTs)TsCl, pyridine

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not available, the pathways of the key transformations described above are well-established in organic chemistry.

Acid-Catalyzed Ester Hydrolysis (AAL1 Mechanism): The cleavage of the tert-butyl ester under acidic conditions (e.g., TFA) proceeds through a unimolecular (Sₙ1-type) pathway involving alkyl-oxygen bond cleavage. This is designated as the AAL1 mechanism.

Protonation: The carbonyl oxygen of the ester is protonated by the acid, activating the carbonyl group.

Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, forming a highly stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. This is the rate-determining step. nih.gov

Deprotonation: The tert-butyl cation is then deprotonated, typically by the conjugate base of the acid, to form isobutylene gas. stackexchange.comechemi.com

This pathway is favored for tert-butyl esters because of the exceptional stability of the intermediate tert-butyl cation.

Nucleophilic Substitution (Sₙ2 Mechanism): If the ester is first reduced to an alcohol and subsequently converted to an alkyl halide or sulfonate (e.g., R-CH₂-OTs), this derivative can undergo nucleophilic substitution. Given that the leaving group is on a primary carbon, the reaction with a nucleophile (Nu⁻) would proceed via a bimolecular Sₙ2 mechanism. viu.ca This is a concerted, one-step process where the nucleophile attacks the carbon atom at 180° to the leaving group, causing an inversion of stereochemistry if the carbon were chiral. uci.edu The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. viu.cauci.edu The presence of the bulky piperazine group at the β-position could introduce steric hindrance, potentially slowing the reaction rate compared to a less substituted substrate.

Kinetics: The rates of the potential reactions on the butanoate chain are governed by several factors.

For the α-alkylation , the rate of deprotonation depends on the strength of the base and the acidity of the α-proton (pKa ≈ 25 for esters). The subsequent Sₙ2 reaction rate depends on the concentration and reactivity of the electrophile.

For Sₙ2 reactions on a derived alkyl halide/sulfonate, the rate is highly sensitive to steric hindrance. Primary alkyl halides react fastest, followed by secondary, while tertiary halides are generally unreactive via the Sₙ2 pathway. libretexts.org The nature of the leaving group is also critical, with iodide and tosylate being excellent leaving groups, leading to faster reactions. uci.edu

Thermodynamics:

The acid-catalyzed hydrolysis of the tert-butyl ester is thermodynamically favorable. The reaction is driven forward by the formation of the very stable and volatile isobutylene gas, which is removed from the reaction equilibrium. stackexchange.com

In reactions involving competition, such as the potential for a nucleophile to attack either a functionalized butanoate chain or the piperazine nitrogen, the outcome can be under kinetic or thermodynamic control. N-alkylation of the piperazine ring is often kinetically favored. Directing the reaction towards the aliphatic chain might require specific conditions (e.g., protection of the piperazine nitrogen) to favor the desired thermodynamic product.

Spectroscopic and Structural Characterization of Tert Butyl 3 Piperazin 1 Ylbutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of Tert-butyl 3-piperazin-1-ylbutanoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the number of protons in each environment, while the chemical shift (δ) and multiplicity would provide information about their electronic environment and neighboring protons, respectively.

Similarly, the ¹³C NMR spectrum would display a signal for each unique carbon atom, with the chemical shift indicating the type of carbon (e.g., carbonyl, aliphatic).

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
tert-Butyl (CH₃)₃~1.45Singlet9H
Butanoate CH₃~1.20Doublet3H
Butanoate CH₂~2.40Doublet of doublets2H
Butanoate CH~3.00Multiplet1H
Piperazine (B1678402) CH₂ (distal)~2.90Triplet4H
Piperazine CH₂ (proximal)~2.60Multiplet4H
Piperazine NH~1.80Broad singlet1H

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)~172
tert-Butyl Quaternary C~80
tert-Butyl CH₃~28
Butanoate CH~60
Butanoate CH₂~40
Butanoate CH₃~20
Piperazine CH₂ (distal)~46
Piperazine CH₂ (proximal)~53

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the butanoate CH proton and the adjacent CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the carbon signal around 80 ppm would show a correlation to the singlet proton signal around 1.45 ppm, confirming the identity of the tert-butyl group's quaternary carbon and methyl protons, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different fragments of the molecule. For example, correlations would be expected between the tert-butyl protons and the quaternary carbon and the carbonyl carbon. Similarly, the protons on the butanoate chain would show correlations to the carbons of the piperazine ring, confirming the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula (C₁₃H₂₆N₂O₂). The expected monoisotopic mass for the [M+H]⁺ ion would be approximately 243.2072 Da.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides valuable information for structural confirmation. For this compound, key fragmentation pathways would be anticipated:

Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl cation ([C₄H₉]⁺, m/z 57) or a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da), which is a characteristic fragmentation for tert-butyl esters. doaj.org

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic cleavages, leading to fragments corresponding to different portions of the ring.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the piperazine ring is a common fragmentation pathway for amines.

Predicted Key Fragments in the Mass Spectrum

m/zPredicted Fragment Identity
242[M]⁺ (Molecular Ion)
186[M - C₄H₈]⁺
143[M - C₅H₉O₂]⁺
85[Piperazine fragment]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester, amine, and aliphatic C-H bonds.

Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3300N-H stretchSecondary Amine (Piperazine)
2975-2850C-H stretchAliphatic (tert-butyl, butanoate, piperazine)
~1730C=O stretchEster
~1250, ~1150C-O stretchEster
~1465C-H bendCH₂ and CH₃

The presence of a strong absorption band around 1730 cm⁻¹ would be indicative of the ester carbonyl group. The C-H stretching vibrations of the aliphatic parts of the molecule would appear in the 2850-2975 cm⁻¹ region. A broad absorption around 3300 cm⁻¹ would suggest the N-H stretch of the secondary amine in the piperazine ring.

Dear User,

Following a comprehensive and targeted search for scientific literature and data, it has been determined that specific experimental data for the compound "this compound" pertaining to X-ray crystallography and chiroptical spectroscopy is not available in the public domain.

The execution of multiple search queries across a range of scientific databases and scholarly archives did not yield any publications containing the crystal structure or chiroptical analysis of this specific molecule. While crystallographic data for related piperazine derivatives, such as "3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate," do exist, utilizing this information would not adhere to the strict requirement of focusing solely on "this compound." nih.govnih.gov Doing so would be scientifically inaccurate for the specified compound.

Consequently, it is not possible to generate the requested article with the specified detailed sections on X-ray crystallography and chiroptical spectroscopy, including data tables of bond lengths, bond angles, torsion angles, and a discussion of enantiomeric purity based on experimental findings for "this compound."

To maintain the principles of scientific accuracy and adherence to the provided instructions, the article cannot be produced without the necessary foundational data.

Sincerely, Gemini

Computational Chemistry and Theoretical Studies on Tert Butyl 3 Piperazin 1 Ylbutanoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing detailed information about the electronic structure of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic compounds. researchgate.netresearchgate.net A geometry optimization calculation would be the first step, systematically altering the molecule's geometry to find the lowest energy (most stable) conformation. For a molecule with the complexity of tert-butyl 3-piperazin-1-ylbutanoate, this process would likely involve using a functional like B3LYP or ωB97X-D, paired with a basis set such as 6-31G(d) or larger, to accurately model electron distribution.

The optimization would determine key structural parameters, such as the puckering of the piperazine (B1678402) ring (which typically adopts a chair conformation), the orientation of the bulky tert-butyl group, and the bond lengths and angles around the chiral center and ester moiety. The results of such a hypothetical calculation are illustrated in the table below.

Table 1. Illustrative Optimized Geometric Parameters for this compound Calculated via DFT.
ParameterAtoms InvolvedCalculated Value
Bond LengthC=O (Ester Carbonyl)1.21 Å
Bond LengthC-O (Ester)1.35 Å
Bond LengthC-N (Piperazine Ring)1.47 Å
Bond AngleO=C-O (Ester)124.5°
Dihedral AngleC-N-C-C (Piperazine Ring)-55.2° (Chair Conformation)

Calculation of Molecular Orbitals and Reactivity Indices

From the optimized geometry, DFT calculations can determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

From these orbital energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution.

Chemical Potential (μ) = -(I + A) / 2 : Relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω) = μ² / 2η : Quantifies the electrophilic nature of a molecule. ajchem-a.com

These indices help predict how this compound would behave in chemical reactions. For instance, the locations of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2. Hypothetical Quantum Chemical Properties and Reactivity Descriptors.
ParameterCalculated Value (eV)
EHOMO-6.50 eV
ELUMO1.25 eV
HOMO-LUMO Gap (ΔE)7.75 eV
Ionization Potential (I)6.50 eV
Electron Affinity (A)-1.25 eV
Chemical Hardness (η)3.88 eV
Electrophilicity Index (ω)1.75 eV

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods provide a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different conformations and their relative stabilities. acs.org

For this compound, an MD simulation would be particularly useful for studying the conformational flexibility of the piperazine ring and the side chain. nih.gov The piperazine ring can interconvert between different chair and boat conformations, and MD can track these transitions. The simulation would also reveal the preferred orientations of the substituents in a solvent, providing a more realistic view of the molecule's dynamic structure in solution. This is crucial for understanding how the molecule might interact with biological targets like receptors or enzymes. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts : DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. rsc.orgnih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful technique for verifying the correct structure, especially for complex molecules with ambiguous assignments. mdpi.comgithub.io

IR Frequencies : The vibrational frequencies of a molecule can be calculated from the second derivative of the energy with respect to atomic displacements. These computed frequencies correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and the C-O stretches (1000-1300 cm⁻¹). orgchemboulder.comspectroscopyonline.com Such calculations help interpret experimental IR spectra and confirm the presence of key functional groups. purdue.edu

Table 3. Illustrative Predicted vs. Experimental Spectroscopic Data.
SpectroscopyParameterPredicted ValueTypical Experimental Range
¹³C NMRC=O (Ester)172.5 ppm170-175 ppm
¹H NMRCH₃ (tert-Butyl)1.45 ppm1.4-1.5 ppm
IRC=O Stretch1740 cm⁻¹1735-1750 cm⁻¹
IRN-H Stretch (Piperazine)3310 cm⁻¹3250-3350 cm⁻¹

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry can go beyond static properties to explore the pathways of chemical reactions.

Energy Profiles and Activation Barriers for Transformations

To study a reaction, such as the hydrolysis of the ester group in this compound, computational methods can be used to map out the entire reaction pathway. researchgate.netacs.orgnih.gov This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states (TS). reddit.com A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

By locating the TS structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. This value is critical for understanding the reaction kinetics. Plotting the energy of the system as it progresses from reactants to products creates a reaction energy profile, which provides a detailed mechanistic picture of the transformation. mdpi.com

Table 4. Hypothetical Energy Profile for Ester Hydrolysis.
SpeciesRelative Energy (kcal/mol)
Reactants (Ester + H₂O)0.0
Transition State+22.5
Intermediate+5.2
Products (Acid + Alcohol)-4.8

Quantitative Structure-Reactivity Relationship (QSRR) Studies on this compound and Related Piperazine Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR have been widely applied to the broader class of piperazine derivatives. These studies provide a valuable framework for understanding how structural modifications to the piperazine scaffold, including substitutions analogous to those in this compound, can influence chemical reactivity.

The fundamental premise of QSRR is that the reactivity of a chemical compound is intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, it is possible to develop predictive models that can estimate the reactivity of new, unsynthesized compounds. This approach is instrumental in rational drug design, catalysis, and materials science for optimizing chemical properties and predicting reaction outcomes.

A typical QSRR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined reactivity data is chosen.

Molecular Descriptor Calculation: A wide array of numerical descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, topological) are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links a subset of the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability.

Molecular Descriptors in QSRR Studies of Piperazine Derivatives

A variety of molecular descriptors are employed in QSRR studies of piperazine derivatives to capture the nuances of their chemical structures. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for understanding reaction mechanisms. Examples include:

Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the electron-donating ability of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the electron-accepting ability of a molecule.

Atomic Charges: Quantify the distribution of electrons on individual atoms.

Steric Descriptors: These descriptors account for the size and shape of the molecule, which can influence its ability to approach a reaction center. Examples include:

Principal Moments of Inertia (PMI): Provide information about the shape and mass distribution of the molecule.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide a more detailed picture of the electronic structure. Examples from Conceptual Density Functional Theory (CDFT) include:

Electronic Chemical Potential (µ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.

Illustrative QSRR Data for Piperazine Derivatives

In the absence of a specific QSRR study for this compound, the following tables present hypothetical data for a series of related piperazine derivatives to illustrate the types of descriptors used and how they might vary with structural modifications. These tables are based on descriptors identified as significant in QSRR and QSAR studies of various piperazine-containing compounds. nih.govtandfonline.com

Table 1: Selected Electronic and Steric Descriptors for a Hypothetical Series of Piperazine Derivatives

CompoundSubstituent (R)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Molecular Volume (ų)
1 H-6.251.501.85200.5
2 -CH₃-6.181.551.92215.2
3 -C(CH₃)₃-6.101.602.10245.8
4 -C₆H₅-5.951.402.25280.1
5 -COCH₃-6.401.353.50225.7

This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the variation of descriptors with different substituents.

Table 2: Conceptual DFT Reactivity Descriptors for a Hypothetical Series of Piperazine Derivatives

CompoundSubstituent (R)Electronic Chemical Potential (µ)Chemical Hardness (η)Global Electrophilicity (ω)
1 H-2.3753.8750.731
2 -CH₃-2.3153.8650.694
3 -C(CH₃)₃-2.2503.8500.656
4 -C₆H₅-2.2753.6750.704
5 -COCH₃-2.5253.8750.824

This table is for illustrative purposes only. The values are hypothetical and derived from the HOMO/LUMO energies in Table 1 using the approximations µ ≈ (EHOMO + ELUMO)/2 and η ≈ (ELUMO - EHOMO)/2, and ω = µ²/2η. These descriptors are used to quantify the global reactivity of molecules. tandfonline.com

In a QSRR study of this compound and its analogs, one could investigate the influence of modifying the tert-butyl ester group or the substitution pattern on the piperazine ring on a specific reactivity parameter, such as the rate constant of a reaction or the pKa of the piperazine nitrogens. The resulting QSRR model could then be used to predict the reactivity of other, yet-to-be-synthesized derivatives, thereby guiding the design of new compounds with desired chemical properties.

Based on a comprehensive search of publicly available scientific literature, there is insufficient information to generate a detailed article on "this compound" that adheres to the specific structure and content requirements of the provided outline.

The requested topics are:

Role As a Chemical Building Block and Precursor in Advanced Organic Synthesis

Applications in Material Science through Chemical Derivatization.

While extensive research exists on the use of similar piperazine-containing building blocks—such as tert-butyl piperazine-1-carboxylate and its various derivatives—in organic synthesis and medicinal chemistry, specific documented examples of "Tert-butyl 3-piperazin-1-ylbutanoate" being used in these contexts could not be located. The available literature does not provide the detailed research findings, reaction schemes, or data necessary to thoroughly address its role as a precursor for functionalized scaffolds, its utility in library synthesis, its application in sequential transformations, or its derivatization for material science.

Therefore, it is not possible to construct an article that is solely focused on "this compound" with the depth and scientific accuracy required by the instructions.

Emerging Research Directions and Challenges in the Chemistry of Tert Butyl 3 Piperazin 1 Ylbutanoate

Development of Novel and Highly Efficient Synthetic Methods

The synthesis of structurally diverse piperazines, particularly those with specific substitution patterns like Tert-butyl 3-piperazin-1-ylbutanoate, is a key challenge. While traditional methods such as N-alkylation of a piperazine (B1678402) core with a suitable electrophile (e.g., tert-butyl 3-halobutanoate) remain viable, contemporary research is focused on more innovative and efficient strategies that offer greater control and versatility.

A significant area of advancement is the direct C–H functionalization of the piperazine ring. mdpi.comresearchwithnj.com This approach is highly attractive as it allows for the introduction of substituents onto the carbon backbone of a pre-existing piperazine core, bypassing the need for multi-step de novo syntheses. nih.gov However, the presence of two nitrogen atoms in the piperazine ring can complicate these reactions, often leading to side reactions or catalyst inhibition, a challenge not as prevalent in simpler heterocycles like piperidines. mdpi.comencyclopedia.pubnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for overcoming these challenges, enabling the synthesis of C-substituted piperazines under mild conditions. acs.orgnih.govorganic-chemistry.org These methods often rely on the generation of an α-amino radical from a protected piperazine, which can then couple with various radical acceptors. mdpi.comnih.gov For instance, photoredox-catalyzed protocols have been developed for the C-H alkylation and arylation of N-Boc protected piperazines. mdpi.comnih.gov The CarboxyLic Amine Protocol (CLAP) is one such method that utilizes an iridium-based photoredox catalyst to achieve decarboxylative annulation, yielding diverse C2-substituted piperazines. mdpi.com Such strategies could be adapted to create novel analogs of this compound with functional groups on the piperazine ring itself.

Synthetic StrategyDescriptionAdvantagesChallengesReference
Classical N-AlkylationReaction of a piperazine with an alkyl halide or equivalent electrophile.Straightforward, well-established.Potential for di-alkylation, may require protecting groups for selectivity. wm.edu
Direct C–H FunctionalizationActivation and substitution of a C–H bond on the piperazine ring.Atom-economical, allows for late-stage modification of complex molecules.Controlling regioselectivity, potential for catalyst inhibition by the second nitrogen. mdpi.comnih.gov
Photoredox CatalysisUse of visible light and a photocatalyst to generate radical intermediates for C-C or C-X bond formation.Mild reaction conditions, high functional group tolerance, novel reactivity.Requires specialized equipment (photoreactors), catalyst cost can be a factor. acs.orgnih.gov

Exploration of Unconventional Reactivity and Catalysis

The chemical reactivity of this compound is dictated by its constituent functional groups: the tertiary amine of the piperazine ring, the C-H bonds adjacent to the nitrogen atoms, and the tert-butyl ester. The lone pair of electrons on the N1 nitrogen atom makes it nucleophilic and basic, allowing for reactions such as quaternization or coordination to metal centers.

Recent research has focused on leveraging the unique reactivity of the piperazine core itself. The C-H bonds alpha to the nitrogen atoms can be activated under various conditions, including photoredox catalysis, to form α-amino radicals. nih.gov This intermediate can then participate in a range of bond-forming reactions, enabling the synthesis of highly decorated piperazine structures that are otherwise difficult to access.

Furthermore, the piperazine scaffold is a valuable motif in catalysis. Chiral piperazine derivatives are employed as ligands for transition metals in asymmetric catalysis and as organocatalysts. rsc.org While this compound itself is not a catalyst, its core structure is amenable to modifications that could yield catalytically active molecules. The challenge lies in developing catalytic systems that can exploit the specific stereoelectronic properties of this and related piperazine butanoates.

Advanced Spectroscopic and Structural Analysis for Deeper Chemical Understanding

A thorough understanding of the chemical structure and properties of this compound relies on a suite of advanced analytical techniques. These methods are crucial for confirming the identity and purity of the synthesized compound and for elucidating its three-dimensional structure and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the protons on the butanoate chain, and the diastereotopic protons of the piperazine ring. The piperazine ring typically adopts a chair conformation in solution, which can be studied using advanced NMR techniques like NOESY. nih.gov

Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would be expected to include a characteristic loss of the tert-butyl group (a neutral loss of 56 Da) or isobutylene (B52900), leading to a prominent ion at [M-57]⁺, as well as cleavage of the side chain from the piperazine ring. nist.govmassbank.eu

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically appearing in the range of 1730-1750 cm⁻¹. Other key absorbances would include C-N stretching and C-O stretching vibrations.

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including precise bond lengths, angles, and the solid-state conformation. For piperazine derivatives, this technique confirms the chair conformation of the six-membered ring and the relative orientation of its substituents. wm.eduiucr.orgresearchgate.netiucr.org

TechniqueExpected Key Features for this compoundReference
¹H NMRSinglet for tert-butyl protons (~1.4-1.5 ppm); complex multiplets for piperazine and butanoate chain protons. nih.gov
¹³C NMRSignals for quaternary carbon of t-butyl group (~80 ppm), ester carbonyl (~170-175 ppm), and carbons of the piperazine ring (~40-60 ppm). nih.gov
Mass Spectrometry (EI/ESI)Molecular ion peak [M]⁺ or [M+H]⁺; characteristic fragment ion [M-57]⁺ corresponding to loss of the tert-butyl group. nist.govmassbank.eu
IR SpectroscopyStrong C=O stretch (~1730-1750 cm⁻¹); C-N and C-O stretching bands. nih.gov
X-ray CrystallographyConfirms connectivity and stereochemistry; piperazine ring typically adopts a chair conformation. nih.govresearchgate.net

Integration with Automated Synthesis and High-Throughput Methodologies

The demand for large libraries of diverse compounds for drug discovery has driven the integration of chemical synthesis with automation and high-throughput screening (HTS). researchgate.net Automated synthesis platforms, including those based on flow chemistry or cartridge-based systems, enable the rapid and reliable production of numerous analogues of a parent compound like this compound. researchgate.netakjournals.comyoutube.com These systems can systematically vary substituents on the piperazine ring or modify the butanoate side chain, quickly generating a library of related molecules for biological evaluation.

Once a library is synthesized, HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov This process is essential for identifying initial "hits" that can be further optimized into lead compounds. The piperazine scaffold is frequently represented in compound libraries screened for various therapeutic targets. researchgate.net The challenge in this area is to develop versatile and robust automated synthesis protocols that can handle the complexities of piperazine chemistry to produce libraries of high purity and structural diversity.

Theoretical Advancements for Predictive Chemical Design

Computational chemistry has become an integral part of modern chemical research, providing powerful tools for predicting molecular properties and guiding experimental design. For a molecule like this compound, theoretical methods can offer profound insights.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a series of analogues and measuring their biological activity, QSAR models can be constructed. nih.govscispace.com These statistical models correlate specific molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with activity, allowing for the prediction of the potency of novel, yet-to-be-synthesized derivatives. openpharmaceuticalsciencesjournal.comresearchgate.netnih.gov

Molecular Docking : This computational technique predicts the preferred orientation and binding affinity of a molecule to a biological target, such as an enzyme or receptor. pharmaceuticaljournal.net Docking studies of this compound and its derivatives can elucidate key binding interactions at the atomic level, providing a rational basis for designing molecules with enhanced activity and selectivity. ijpsdronline.comnih.govbohrium.com

Conformational Analysis : The biological activity of a molecule is often dependent on its three-dimensional shape. Computational methods can be used to determine the stable conformations of the flexible piperazine ring and butanoate side chain, which is crucial for understanding how the molecule interacts with its target. physchemres.orgnih.govresearchgate.net

These theoretical advancements enable a more predictive and rational approach to chemical design, reducing the time and resources required for the discovery of new functional molecules based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.